1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

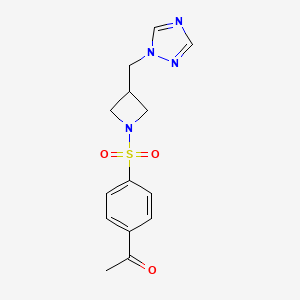

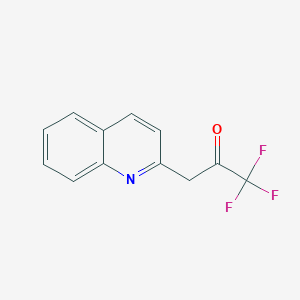

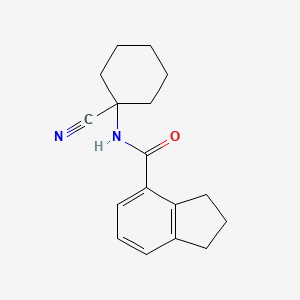

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a chemical compound with the empirical formula C12H8F3NO . It has a molecular weight of 239.19 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is O=C(CC1=CC=C2C=CC=CC2=N1)C(F)(F)F . The InChI is 1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a solid compound . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Synthesis and Reactivity

The compound 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one has been the focus of research due to its intriguing reactivity and potential for forming various novel compounds. One study explored the preparation and reactivity of (1H-quinolin-2-ylidene)propan-2-ones, including 1,1,1-trifluoro variants, which were characterized using spectroscopic techniques. These compounds showed high yields in reactions facilitated by silver bromate and aluminum chloride, demonstrating their utility in organic synthesis (Loghmani-Khouzani et al., 2006).

Catalysis and Synthesis Enhancement

Another significant application is in the field of catalysis, where trifluoromethyl groups play a crucial role in enhancing the efficiency of chemical reactions. For instance, triflic anhydride was used to promote the intramolecular cyclization of N-aryl cinnamides, leading to the efficient synthesis of polysubstituted quinolin-2(1H)-ones under mild conditions (Zhang et al., 2017).

Anion Receptor Chemistry

The trifluoromethyl group's influence extends to the development of novel anion receptors. Research involving fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives has shown that these compounds bind anions such as fluoride and chloride with significantly enhanced affinities. This property is particularly valuable in designing sensors and materials for ion recognition (Anzenbacher et al., 2000).

Organic Synthesis Applications

The trifluoroacetyl group of 3-trifluoroacetyl-quinolin-2(1H)-ones has been utilized as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions. This approach facilitates the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the compound's versatility in organic synthesis (Madhu et al., 2022).

Material Science and Corrosion Inhibition

In material science, derivatives of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one have been investigated for their corrosion inhibition properties. For example, propanone derivatives related to quinoxalin-6-yl-4,5-dihydropyrazole have demonstrated significant potential as mild steel corrosion inhibitors in acidic environments, highlighting their application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

特性

IUPAC Name |

1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPHTPGIQXDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)

![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)

![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)